4-[(4-Ethyl-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol
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Overview
Description
4-[(4-Ethyl-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol is a complex organic compound that features a benzothiazole ring fused with a cyclohexanol moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both benzothiazole and cyclohexanol groups suggests it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Ethyl-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by condensing 2-aminobenzenethiol with an appropriate aldehyde or ketone under acidic conditions.
Attachment of Ethyl Group: The ethyl group is introduced via alkylation reactions, often using ethyl halides in the presence of a base.
Cyclohexanol Incorporation: The final step involves the nucleophilic substitution of the benzothiazole derivative with cyclohexanol under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the condensation, alkylation, and nucleophilic substitution reactions sequentially.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Ethyl-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as acyl chlorides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Acyl chlorides, sulfonyl chlorides, and other electrophiles under basic or acidic conditions.
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of dihydrobenzothiazole derivatives.
Substitution: Formation of amide or sulfonamide derivatives.
Scientific Research Applications
4-[(4-Ethyl-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals due to its unique structure and biological activity.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Industrial Applications: Used in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 4-[(4-Ethyl-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol involves:
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core structure.
Cyclohexanol Derivatives: Compounds such as cyclohexanone and cyclohexylamine share the cyclohexanol moiety.
Uniqueness
4-[(4-Ethyl-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol is unique due to the combination of the benzothiazole ring and cyclohexanol moiety, which imparts distinct chemical and biological properties not observed in simpler benzothiazole or cyclohexanol derivatives .
Properties
Molecular Formula |
C15H20N2OS |
---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
4-[(4-ethyl-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol |
InChI |
InChI=1S/C15H20N2OS/c1-2-10-4-3-5-13-14(10)17-15(19-13)16-11-6-8-12(18)9-7-11/h3-5,11-12,18H,2,6-9H2,1H3,(H,16,17) |
InChI Key |
OUZJJVRXTKRVTR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC3CCC(CC3)O |
Origin of Product |
United States |
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